molecular formula C23H22ClNO6 B005086 Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B005086
M. Wt: 443.9 g/mol
InChI Key: VHWYLJKJAFJZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as Cilnidipine, is a calcium channel blocker that is widely used in the treatment of hypertension. The compound was first synthesized in the early 1990s and has since been extensively studied for its pharmacological properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of Hantzsch 1,4-dihydropyridine, which has been synthesized and analyzed using X-ray crystallography, density functional theory (DFT), Hirshfeld surface, and molecular orbital calculations (Jasinski et al., 2013).

Pharmacological Screening for Anticonvulsant and Sedative Activity

  • Derivatives of dimethyl 1,4-dihydropyridine-3,5-dicarboxylate, including diethyl and dimethyl variants, have been synthesized and evaluated for in vivo anticonvulsant and sedative activities using methods like Maximal electroshock and Pentylenetetrazole induced convulsion, and locomotor activity assessment (Samaunnisa et al., 2014).

Applications in Larvicidal Activity

  • New bis(4-substituted benzyl) 4-(4-substitued phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives were synthesized and showed promising larvicidal activity against Anopheles arabiensis, a significant mosquito species in malaria transmission (Rao et al., 2017).

Study of Reaction Mechanisms and Stereochemistry

  • Investigations into the stereochemistry and reaction mechanisms of 1,4-dihydropyridine derivatives, including the study of rearrangement reactions, have provided insights into the structural and chemical properties of these compounds (Anderson & Johnson, 1966).

Electrochemical Analysis in Protic Medium

  • The electrochemical behavior of unsymmetrical 1,4-dihydropyridine derivatives has been analyzed in hydroalcoholic mediums, providing insights into their reduction and oxidation processes and potential applications in chemical synthesis (David et al., 1995).

Synthesis and Characterization Techniques

  • The compound has been synthesized and characterized using various techniques such as microwave-assisted synthesis, Hantzsch condensation reactions, and spectroscopic methods, demonstrating its versatility in synthetic chemistry (Zhang et al., 2009).

properties

Product Name

Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H22ClNO6/c1-29-19-10-15(9-18(24)21(19)26)20-16(22(27)30-2)12-25(13-17(20)23(28)31-3)11-14-7-5-4-6-8-14/h4-10,12-13,20,26H,11H2,1-3H3

InChI Key

VHWYLJKJAFJZGR-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O

synonyms

5-Amino-4-oxopentanoic acid hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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